4-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)-1H-imidazol-2(3H)-one
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Overview
Description
4-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)-1H-imidazol-2(3H)-one: is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring, a pyridine ring, and an imidazole ring, making it a multifaceted molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)-1H-imidazol-2(3H)-one typically involves multiple steps, starting with the formation of the piperidine ring. One common approach is to start with piperidine and react it with pyridin-4-ol under suitable conditions to form the piperidine-pyridine linkage
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also involve purification steps to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The imidazole ring can be oxidized to form different derivatives.
Reduction: : The piperidine ring can be reduced to form amines.
Substitution: : The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Electrophilic substitution reactions can be facilitated by using strong acids like sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: : Oxidized imidazole derivatives.
Reduction: : Piperidine derivatives.
Substitution: : Substituted pyridine derivatives.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : It can be used as a building block for synthesizing more complex molecules.
Biology: : It may serve as a ligand for studying protein interactions.
Medicine: : Potential use in drug discovery and development, particularly in targeting specific biological pathways.
Industry: : Application in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)-1H-imidazol-2(3H)-one exerts its effects involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, influencing biological pathways. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
This compound is unique due to its specific structural features, but it can be compared to other similar compounds such as:
4-(Pyridin-4-yloxy)aniline
1-(4-(Pyridin-4-yloxy)phenyl)-3-(3-(trifluoromethyl)phenyl)urea
4-(Pyridin-3-yloxy)aniline
These compounds share the pyridin-4-yloxy group but differ in their other structural components, leading to different chemical properties and applications.
Properties
IUPAC Name |
4-(4-pyridin-4-yloxypiperidine-1-carbonyl)-1,3-dihydroimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c19-13(12-9-16-14(20)17-12)18-7-3-11(4-8-18)21-10-1-5-15-6-2-10/h1-2,5-6,9,11H,3-4,7-8H2,(H2,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVUZSUWTOMPOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=NC=C2)C(=O)C3=CNC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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